molecular formula C18H20ClNO3 B11583543 5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

Cat. No.: B11583543
M. Wt: 333.8 g/mol
InChI Key: LKNCVSAXEMIKJA-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenoxy group, and a cyclohexyl amide group

Preparation Methods

The synthesis of 5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

    Formation of 5-(chlorophenoxy)methylfuran-2-carboxylic acid: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with furan-2-carboxylic acid under appropriate conditions.

    Amidation: The final step involves the reaction of 5-(chlorophenoxy)methylfuran-2-carboxylic acid with cyclohexylamine to form this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

InChI

InChI=1S/C18H20ClNO3/c19-13-6-8-15(9-7-13)22-12-16-10-11-17(23-16)18(21)20-14-4-2-1-3-5-14/h6-11,14H,1-5,12H2,(H,20,21)

InChI Key

LKNCVSAXEMIKJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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